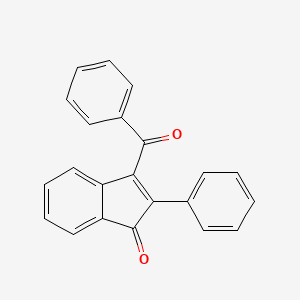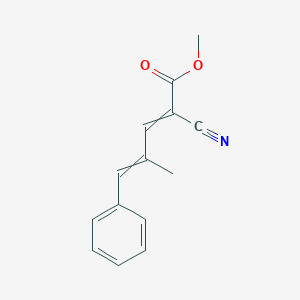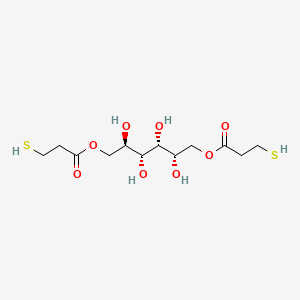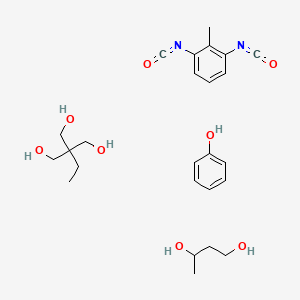
Dipotassium 2-ethylhexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 2-ethylhexyl phosphate is an organophosphorus compound with the molecular formula C8H17K2O4P. It is a potassium salt of 2-ethylhexyl phosphate and is known for its applications in various industrial and scientific fields. This compound is often used as a surfactant, lubricant additive, and in the extraction of metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium 2-ethylhexyl phosphate can be synthesized through the reaction of 2-ethylhexanol with phosphorus pentoxide, followed by neutralization with potassium hydroxide. The reaction can be summarized as follows: [ 4 \text{C}8\text{H}{17}\text{OH} + \text{P}4\text{O}{10} \rightarrow 2 [(\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} ] [ [(\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} + \text{C}8\text{H}{17}\text{OH} \rightarrow (\text{C}8\text{H}{17}\text{O})_2\text{PO}(\text{OH}) + (\text{C}8\text{H}{17}\text{O})\text{PO}(\text{OH})_2 ] The resulting product is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned reaction. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various alkyl or aryl phosphates.
Applications De Recherche Scientifique
Dipotassium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used as a lubricant additive, corrosion inhibitor, and in the extraction of metals such as uranium and rare earth elements.
Mécanisme D'action
The mechanism of action of dipotassium 2-ethylhexyl phosphate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and facilitates the formation of micelles, which can encapsulate and transport hydrophobic molecules. In metal extraction, it forms complexes with metal ions, enhancing their solubility and separation from other components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- Dipotassium phosphate
Uniqueness
Dipotassium 2-ethylhexyl phosphate is unique due to its specific combination of the 2-ethylhexyl group and potassium ions, which imparts distinct properties such as enhanced solubility in organic solvents and specific interactions with metal ions. This makes it particularly useful in applications like metal extraction and as a surfactant in various industrial processes.
Propriétés
Numéro CAS |
67989-97-3 |
|---|---|
Formule moléculaire |
C8H17K2O4P |
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
Description physique |
Water or Solvent Wet Solid; NKRA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



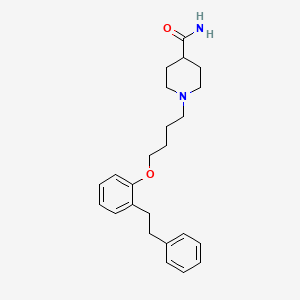
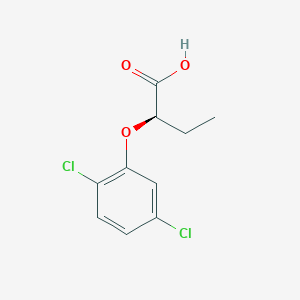
![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
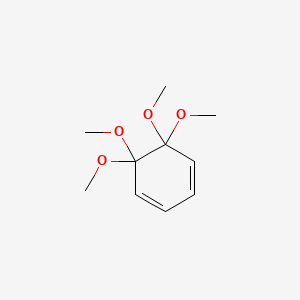
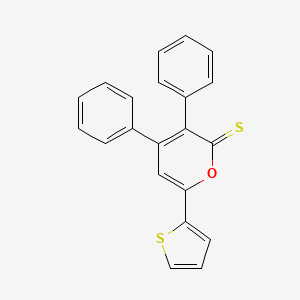

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
